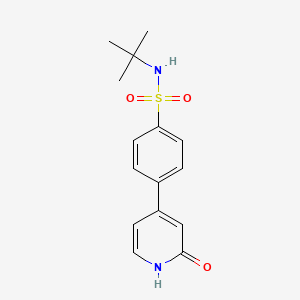
4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves a multi-step process:
Formation of the Phenyl Ring Substituent: The tert-butylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction, where tert-butylamine reacts with a sulfonyl chloride derivative.
Coupling with Pyridine: The substituted phenyl ring is then coupled with a pyridine derivative. This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: It can be used as a probe or ligand in studies involving enzyme activity or protein interactions.
作用機序
The mechanism of action of 4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
4-(4-T-Butylphenyl)-2-hydroxypyridine: Lacks the sulfonyl group, which may affect its reactivity and applications.
4-(4-Methylsulfamoylphenyl)-2-hydroxypyridine: Contains a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.
Uniqueness
4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both the tert-butylsulfamoyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
N-tert-butyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-11(5-7-13)12-8-9-16-14(18)10-12/h4-10,17H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQIPJBISOHEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
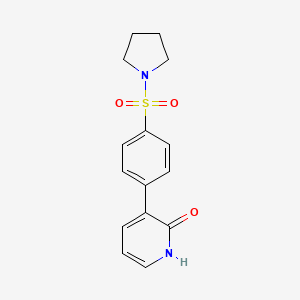
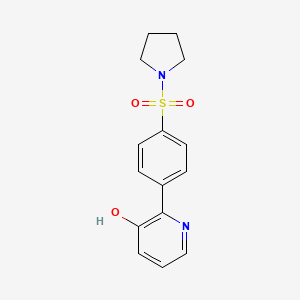
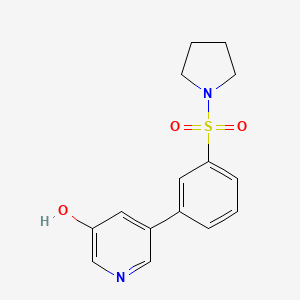
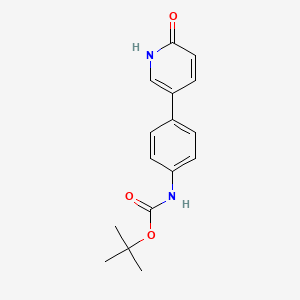
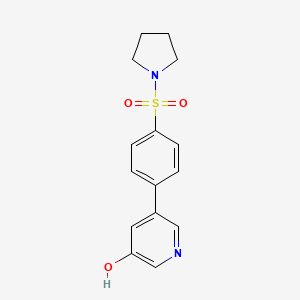
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
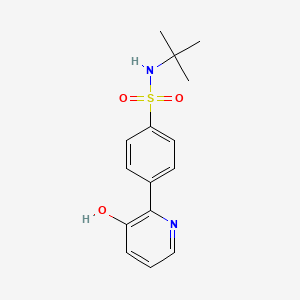
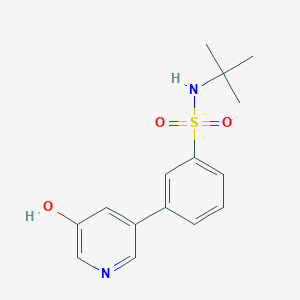
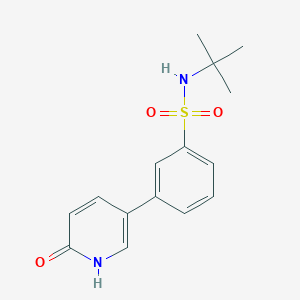
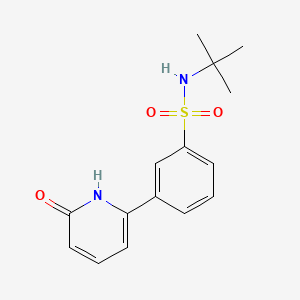

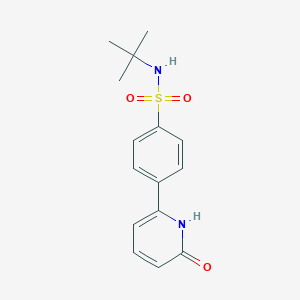
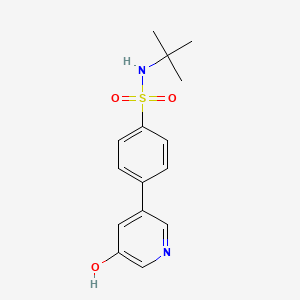
![2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine](/img/structure/B6369165.png)
